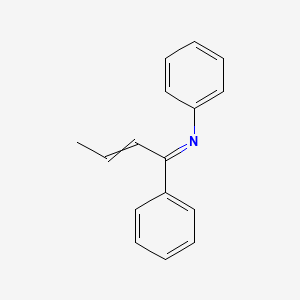
(4-Hexadecylphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hexadecylphenyl)acetic acid is an organic compound characterized by a phenyl ring substituted with a hexadecyl chain and an acetic acid group. This compound is of interest due to its unique structural properties, which combine a long hydrophobic alkyl chain with a polar carboxylic acid group, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hexadecylphenyl)acetic acid typically involves the alkylation of phenylacetic acid with a hexadecyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenylacetic acid, followed by the addition of hexadecyl bromide or iodide. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of high-purity starting materials and controlled reaction conditions is crucial to minimize by-products and achieve high efficiency.
化学反应分析
Types of Reactions: (4-Hexadecylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of peroxides or carboxylate salts.
Reduction: Formation of (4-Hexadecylphenyl)methanol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
科学研究应用
(4-Hexadecylphenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential role in cell membrane studies and interactions due to its long hydrophobic chain.
Medicine: Explored for its potential as a drug delivery agent, leveraging its ability to interact with lipid membranes.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and coatings.
作用机制
The mechanism of action of (4-Hexadecylphenyl)acetic acid is largely dependent on its ability to interact with lipid membranes. The long hydrophobic chain allows it to embed within lipid bilayers, while the polar carboxylic acid group can interact with polar head groups of lipids or proteins. This dual interaction can influence membrane fluidity, permeability, and protein function, making it a valuable tool in membrane biophysics and drug delivery research.
相似化合物的比较
Phenylacetic acid: Lacks the long hydrophobic chain, making it less effective as a surfactant.
Hexadecanoic acid (Palmitic acid): Lacks the phenyl ring, reducing its ability to participate in aromatic substitution reactions.
(4-Octadecylphenyl)acetic acid: Similar structure but with an even longer alkyl chain, which may affect its solubility and interaction with lipid membranes.
Uniqueness: (4-Hexadecylphenyl)acetic acid is unique due to its balanced amphiphilic nature, combining a hydrophobic alkyl chain with a polar carboxylic acid group and an aromatic ring. This structure allows it to participate in a wide range of chemical reactions and interact with biological membranes in a versatile manner.
属性
CAS 编号 |
143962-93-0 |
|---|---|
分子式 |
C24H40O2 |
分子量 |
360.6 g/mol |
IUPAC 名称 |
2-(4-hexadecylphenyl)acetic acid |
InChI |
InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-19-23(20-18-22)21-24(25)26/h17-20H,2-16,21H2,1H3,(H,25,26) |
InChI 键 |
AICQUSQSHZGRAD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


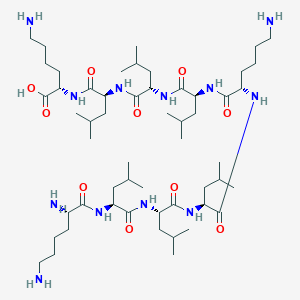
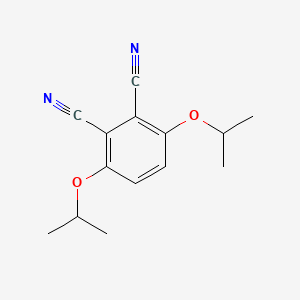
![Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl-](/img/structure/B12562753.png)
![1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea]](/img/structure/B12562758.png)
![1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B12562762.png)

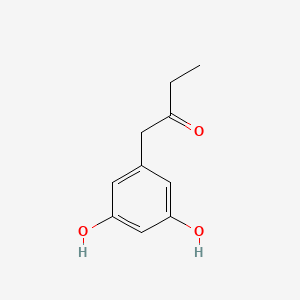
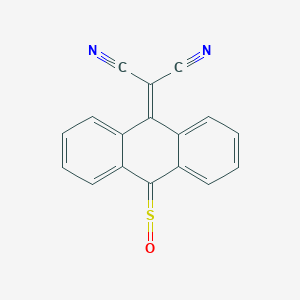

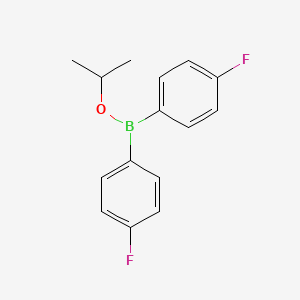
![Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester](/img/structure/B12562795.png)
![N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide](/img/structure/B12562799.png)
